6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromeno-oxazinone core with chloro, ethyl, and fluorophenyl substituents.
Preparation Methods
The synthesis of 6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the chromeno-oxazinone core: This step involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of substituents: The chloro, ethyl, and fluorophenyl groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorophenyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Imidazopyridine derivatives: Known for their applications in medicinal chemistry and material science.
Cyclohexene derivatives: These compounds have unique structural characteristics and are used in various chemical processes.
Properties
Molecular Formula |
C21H19ClFNO3 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
6-chloro-4-ethyl-9-[2-(4-fluorophenyl)ethyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H19ClFNO3/c1-2-14-9-19(25)27-20-16(14)10-18(22)21-17(20)11-24(12-26-21)8-7-13-3-5-15(23)6-4-13/h3-6,9-10H,2,7-8,11-12H2,1H3 |
InChI Key |
XVLYKJZIMLJZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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